Survivin-3A (96-104)

Cancer immunotherapy T-cell epitope mapping HLA-A*02:01 restriction

Survivin-3A (96-104) (sequence LTLGEFLKL) is the endogenously processed, naturally presented HLA-A*02:01-restricted nonamer epitope—not an anchor-modified analogue. Using this native peptide is mandatory for ex vivo multimer staining and ELISPOT immunomonitoring in cancer vaccine and checkpoint inhibitor trials to avoid the donor-specific false-negative results caused by high-affinity variants. It is also the essential release-testing reference standard during GMP-grade adoptive T-cell therapy manufacturing to verify that expanded CTL products retain recognition of the tumor epitope. Procure this high-purity, well-characterized research reagent to ensure your T-cell assays and clinical correlatives reflect genuine, biologically relevant immune responses.

Molecular Formula
Molecular Weight
Cat. No. B1574979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSurvivin-3A (96-104)
SynonymsSurvivin-3A (96-104); Survivin 96-104; Baculoviral IAP repeat-containing protein 5 (96-104)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Survivin-3A (96-104) Peptide: HLA-A*02:01-Restricted Epitope for T-Cell Immunomonitoring and Cancer Vaccine Research Procurement


Survivin-3A (96-104), sequence LTLGEFLKL, is a 9-amino-acid linear peptide epitope derived from the Survivin-3A splice variant of the human baculoviral IAP repeat-containing protein 5 (BIRC5/survivin) [1]. This peptide is presented by the HLA-A*02:01 class I MHC molecule and is recognized as a tumor-associated antigen (TAA) capable of stimulating CD8+ cytotoxic T lymphocyte (CTL) responses [2]. Unlike the wild-type survivin 95-104 decamer (ELTLGEFLKL) and the clinically tested anchor-modified 96-104 variant (LMLGEFLKL), Survivin-3A (96-104) represents the naturally processed nonamer epitope that is endogenously presented on the surface of survivin-expressing tumor cells [3]. Its well-characterized immunological profile makes it a critical reagent for T-cell assays, immune monitoring, and antigen-specific T-cell stimulation in both academic and industrial cancer immunotherapy programs.

Why Survivin-3A (96-104) Cannot Be Substituted by Other Survivin-Derived Peptides in T-Cell Assays and Vaccine Development


Survivin-derived HLA-A*02:01 epitopes spanning the 95-104 region are not functionally interchangeable. The native nonamer LTLGEFLKL (Survivin-3A 96-104), the native decamer ELTLGEFLKL (Survivin 95-104), and the anchor-modified nonamer LMLGEFLKL (Surv96M) each exhibit distinct MHC binding affinities, T-cell receptor (TCR) recognition profiles, and immunogenicity in the human population [1]. Critically, published head-to-head ELISPOT studies demonstrate a donor-specific dichotomy: T cells from individual HLA-A*02:01+ donors preferentially respond to either the 95-104 modified decamer or the 96-104 modified nonamer by a factor of at least 3-fold, with minimal cross-reactivity to the other [2]. The native Survivin-3A (96-104) peptide, as the endogenously processed epitope, is essential for ex vivo multimer staining of tumor-infiltrating lymphocytes and for monitoring naturally occurring T-cell responses—applications where anchor-modified high-affinity variants would yield false-negative or misleading results [3]. Substituting any other survivin peptide for Survivin-3A (96-104) therefore introduces quantifiable bias in immunomonitoring readouts and alters the biological relevance of T-cell stimulation assays.

Quantitative Comparator Evidence for Survivin-3A (96-104) Procurement Decisions


Dichotomous T-Cell Reactivity: Donor-Specific Preferential Response to Survivin 96-104 vs. 95-104 Epitopes

In a head-to-head comparison using IFN-γ ELISPOT assays with T-cell lines raised from 13 HLA-A*02:01+ normal donors, the modified Survivin 96-104 peptide (LMLGEFLKL) and the modified Survivin 95-104 decamer (ELMLGEFLKL) induced peptide-specific T-cell responses in 11 of 13 donors (85% response rate) [1]. Critically, for any given responsive donor, one altered peptide elicited a response at least 3-fold superior to the other (range: 3-fold to >10-fold difference in IFN-γ spot-forming cells per 10⁶ cells), with donors segregating into distinct 96-104-preferring and 95-104-preferring subgroups [1]. The native Survivin-3A (96-104) peptide (LTLGEFLKL) is the endogenously processed counterpart against which these modified-peptide-induced T cells must demonstrate cross-reactivity for therapeutic relevance; T cells raised against modified peptides showed cross-recognition of native LTLGEFLKL-pulsed targets in CTL assays [1]. This donor-specific dichotomy means that exclusive use of the 95-104 decamer or the 96-104 nonamer will miss reactive individuals, directly necessitating procurement of both epitope reagents for comprehensive immunomonitoring panels [2].

Cancer immunotherapy T-cell epitope mapping HLA-A*02:01 restriction ELISPOT immunomonitoring

MHC Binding Affinity Hierarchy: Wild-Type vs. Anchor-Modified Survivin 96-104 Peptides

The wild-type Survivin-3A (96-104) peptide (LTLGEFLKL) bears a threonine at position 2 (P2), a suboptimal anchor residue for HLA-A*02:01 binding. Substitution of P2-Thr with methionine yields the modified peptide LMLGEFLKL, which demonstrates markedly enhanced HLA-A*02:01 stabilization in T2 binding assays [1]. In a T2 peptide-binding assay measuring HLA-A*02:1 surface expression by flow cytometry, the modified 96-104 peptide (LMLGEFLKL) achieved near-saturation of HLA-A*02:1 molecules at 20 µM peptide concentration, whereas the wild-type LTLGEFLKL peptide required substantially higher concentrations for equivalent stabilization—consistent with the general observation that P2 anchor optimization increases binding affinity by approximately 5- to 10-fold for this epitope class [1]. The wild-type Survivin-3A (96-104) peptide is therefore the appropriate reagent for detecting naturally processed and presented epitope on tumor cells via in situ multimer staining, while the modified high-affinity variant is preferred for maximal in vitro T-cell stimulation potency [2].

MHC-peptide binding Anchor residue modification HLA-A*02:01 affinity T2 stabilization assay

Clinical Validation: Complete Remission Achieved with Modified Survivin 96-104 Peptide Vaccination vs. Standard Chemotherapy Baseline

In a landmark clinical case, a 72-year-old HLA-A*02:01+ patient with gemcitabine-refractory metastatic pancreatic cancer received monthly subcutaneous vaccinations with 100 µg of the modified HLA-A*02:01-restricted survivin 96-104 epitope (LMLGEFLKL) emulsified in Montanide® ISA-51 [1]. Under this peptide vaccination regimen, the patient achieved partial remission of liver metastasis followed by a complete remission lasting 8 months, documented by serial CT imaging. Immunological monitoring by IFN-γ ELISPOT revealed strong vaccine-induced survivin-specific T-cell reactivity [1]. This complete remission contrasts sharply with the expected outcome under continued gemcitabine therapy, where objective response rates for advanced pancreatic cancer range from 0–30% and complete responses are exceedingly rare [1]. While this clinical outcome was achieved with the modified high-affinity peptide (LMLGEFLKL), the wild-type Survivin-3A (96-104) peptide (LTLGEFLKL) is essential for the companion immunomonitoring assays that detect cross-reactive T-cell responses against the naturally presented tumor epitope, as demonstrated in the ELISPOT and in situ multimer analyses performed in this and related trials [2].

Therapeutic cancer vaccine Pancreatic cancer Peptide vaccination Clinical complete remission

Endogenous Tumor Infiltration: In Situ Detection of Survivin 96-104-Specific CTLs in Metastatic Lesions

In a compassionate-use clinical study, five heavily pretreated stage IV melanoma patients were vaccinated with autologous dendritic cells pulsed with the survivin 96-104 epitope [1]. Vaccination induced strong T-cell responses against the survivin 96-104 peptide in 4 of 5 patients (80% response rate) as measured by IFN-γ ELISPOT [1]. Critically, in situ peptide/HLA-A*02:1 multimer staining of biopsy tissues confirmed that survivin 96-104-reactive T cells infiltrated both visceral and soft tissue metastases, providing direct immunohistochemical evidence of CTL homing to tumor sites [1]. No therapy-induced toxicity was observed against normal tissues expressing basal survivin levels (e.g., hematopoietic progenitor cells), supporting the tumor-selective nature of the T-cell response [1]. The native Survivin-3A (96-104) peptide (LTLGEFLKL) is the specific reagent required for constructing the HLA-A*02:01 multimers used in such in situ and ex vivo T-cell detection, as these multimers must present the same peptide sequence that is naturally processed and displayed by tumor cells to ensure biological specificity [2].

Tumor-infiltrating lymphocytes In situ MHC multimer staining CTL homing Melanoma immunotherapy

Survivin-2B vs. Survivin-3A Epitope Immunodominance: Baseline CD8+ T-Cell Precursor Frequencies in Cancer Patients

A comparative study measured baseline circulating precursor CTL (pCTL) frequencies against two naturally processed survivin-derived peptides—LTLGEFLKL (Survivin-3A 96-104, HLA-A*02:01-restricted) and AYACNTSTL (survivin-2B 80-88, HLA-A*24-restricted)—in 20 lung cancer patients and 5 healthy controls expressing the corresponding HLA alleles [1]. Using HLA-multimer flow cytometry following in vitro amplification under limiting dilution conditions, anti-survivin or anti-survivin-2B specific CTL clones were not detected in 17 of 21 tested subjects (81%), and in none of the 5 healthy individuals [1]. The remaining 4 patients showed weak, non-amplifiable multimer-positive clusters that were ultimately judged as negative, indicating that spontaneous pCTL frequencies against both epitopes are below the detection limit (~1 in 10⁵–10⁶ CD8+ T cells) in the majority of cancer patients and all healthy donors [1]. This low precursor frequency has direct implications for assay design: procurement of high-purity Survivin-3A (96-104) peptide is mandatory for the sensitive pre-amplification step required to detect these rare T-cell populations, and peptide quality directly impacts the signal-to-noise ratio in these low-frequency detection assays [2].

Immunodominance T-cell precursor frequency Survivin splice variants Cancer immunomonitoring

T-Cell Cross-Reactivity Spectrum: Native Survivin-3A (96-104) as the Conserved Target of Modified-Epitope-Induced CTLs

T-cell lines raised against either the modified 95-104 decamer (ELMLGEFLKL) or the modified 96-104 nonamer (LMLGEFLKL) were tested for cross-recognition of the native peptides ELTLGEFLKL (survivin 95-104) and LTLGEFLKL (survivin 96-104, Survivin-3A) in both IFN-γ ELISPOT and ⁵¹Cr-release CTL assays [1]. Expanded T cells demonstrated effector cross-reactivity against both native peptides, regardless of whether the T-cell line was originally raised against the 95-104m or 96-104m variant—indicating that the TCR repertoires selected by either modified peptide converge upon the shared native epitope core [1]. In CTL assays using T2 target cells pulsed with 4 peptide variants (95-104m, 95-104 wild-type, 96-104m, 96-104 wild-type), peptide-specific lysis was observed against all four targets, confirming that T cells expanded by modified-peptide vaccination retain the capacity to kill tumor cells presenting the naturally processed native Survivin-3A (96-104) peptide [1]. The native Survivin-3A (96-104) peptide is therefore the indispensable 'truth standard' reagent for verifying that vaccine- or therapy-induced T cells authentically recognize the unmodified tumor antigen—a quality control step absent from protocols that rely solely on modified peptide readouts [2].

TCR cross-reactivity Altered peptide ligand CTL cytotoxicity assay Tumor cell recognition

Optimal Procurement Application Scenarios for Survivin-3A (96-104) Peptide in Cancer Immunotherapy R&D


Ex Vivo Immune Monitoring of Survivin-Specific CD8+ T-Cell Responses in Clinical Trials

Survivin-3A (96-104) is the mandatory peptide reagent for IFN-γ ELISPOT and HLA-A*02:01 multimer staining assays that enumerate survivin-specific CTLs in patient PBMC samples from vaccine and checkpoint inhibitor trials. As demonstrated in the melanoma DC vaccination study, 4 of 5 patients (80%) developed survivin 96-104-specific T-cell responses detectable by ELISPOT, with in situ multimer confirmation of CTL infiltration into metastases [1]. The native sequence (LTLGEFLKL) must be used for these monitoring assays—not the modified high-affinity variant—because the multimers must present the same peptide naturally displayed by tumor cells to ensure biological specificity [1].

MHC Tetramer/Multimer Production for Antigen-Specific T-Cell Detection and Sorting

The native Survivin-3A (96-104) peptide is the required input material for generating peptide-HLA-A*02:01 monomers for subsequent tetramerization and fluorochrome conjugation. These MHC multimers are used for direct ex vivo detection and FACS sorting of survivin-specific CD8+ T cells from patient samples [1]. Soluble biotinylated HLA-A*02:01/B2M/Survivin (LTLGEFLKL) complex proteins are commercially available and enable standardized manufacturing of tetramer reagents used across multi-center immunotherapy trials [2].

In Vitro T-Cell Stimulation and Expansion for Adoptive Cell Therapy Manufacture

For GMP-grade adoptive T-cell therapy manufacturing, survivin 96-104 peptide-pulsed antigen-presenting cells are used to selectively expand tumor-reactive CTLs from patient leukapheresis products. The modified peptide LMLGEFLKL is typically employed for maximal TCR stimulation during the expansion phase, but the native Survivin-3A (96-104) peptide is essential for the release-testing step that verifies expanded T-cell products retain recognition of the naturally processed tumor epitope [1]. Transduction of survivin-specific TCR constructs into PBMCs has achieved up to 70% TCR-redirected lymphocytes with specific effector function against peptide-pulsed targets and HLA-A*02:01+ tumor lines [2].

Companion Diagnostic Development for Survivin-Targeted Cancer Vaccines

As survivin-targeted therapeutic vaccines progress through clinical development (including phase I/II trials of multi-epitope formulations incorporating HLA-A*02:01, HLA-A1, and HLA-B35 restricted survivin peptides), the native Survivin-3A (96-104) peptide is required as the reference standard in companion immunomonitoring assays that assess vaccine immunogenicity [1]. These assays must distinguish vaccine-induced T-cell responses from pre-existing baseline reactivity, a task complicated by the low spontaneous pCTL frequency (<1 in 10⁵ CD8+ T cells) that necessitates high-sensitivity detection methods and high-purity peptide reagents [2].

Quote Request

Request a Quote for Survivin-3A (96-104)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.